N-[4-(1H-benzimidazol-2-yl)phenyl]-2,2-diphenylacetamide
Description
N-[4-(1H-Benzimidazol-2-yl)phenyl]-2,2-diphenylacetamide is a synthetic benzimidazole derivative characterized by a benzimidazole ring linked to a phenyl group, which is further connected to a diphenylacetamide moiety. The benzimidazole core is a privileged scaffold in medicinal chemistry due to its ability to interact with biological targets such as enzymes, receptors, and nucleic acids .
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O/c31-27(25(19-9-3-1-4-10-19)20-11-5-2-6-12-20)28-22-17-15-21(16-18-22)26-29-23-13-7-8-14-24(23)30-26/h1-18,25H,(H,28,31)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXAHRRFSBJFEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-benzimidazol-2-yl)phenyl]-2,2-diphenylacetamide typically involves multiple steps. One common method starts with the preparation of 4-(1H-benzimidazol-2-yl)aniline, which is then reacted with 2,2-diphenylacetyl chloride under basic conditions to form the desired compound . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-benzimidazol-2-yl)phenyl]-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the benzimidazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can introduce various functional groups into the benzimidazole ring .
Scientific Research Applications
N-[4-(1H-benzimidazol-2-yl)phenyl]-2,2-diphenylacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-[4-(1H-benzimidazol-2-yl)phenyl]-2,2-diphenylacetamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to therapeutic effects such as inhibition of cancer cell proliferation or microbial growth .
Comparison with Similar Compounds
Structural and Functional Analysis
The pharmacological profile of benzimidazole derivatives is highly dependent on substituent variations. Below is a comparative analysis of key analogs:
Key Findings
Role of Benzimidazole Core :
- The benzimidazole moiety is critical for PPARγ agonist activity in compounds like B8, which reduces neuropathic pain .
- Substitution with thio groups (e.g., W1) shifts activity toward antimicrobial/anticancer effects, likely due to enhanced electrophilicity or DNA interaction .
B8) . Simple Acetamide: In N-[4-(1H-benzimidazol-2-yl)-phenyl]-acetamide, the lack of bulky groups correlates with anthelmintic efficacy, possibly due to better parasite enzyme binding .
Morpholine-Sulfonyl vs. Benzimidazole :
- Replacing the benzimidazole ring with a morpholine-sulfonyl group (as in ) transforms the compound into a synthetic intermediate, highlighting the benzimidazole’s direct role in target engagement .
Biological Activity
N-[4-(1H-benzimidazol-2-yl)phenyl]-2,2-diphenylacetamide (CAS No. 303138-81-0) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, including mechanisms of action, experimental findings, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzimidazole moiety which is known for its ability to interact with various biological targets. Its structure can be summarized as follows:
- Molecular Formula : C23H22N2O
- Molecular Weight : 358.44 g/mol
1. Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro experiments have shown its effectiveness against various cancer cell lines, including K562S (Imatinib-sensitive) and K562R (Imatinib-resistant) cells.
- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways. Specifically, it has been reported to increase the expression of pro-apoptotic genes such as BAX and decrease anti-apoptotic proteins, leading to enhanced cell death in treated cells .
- Case Study : A study involving MTT assays revealed that this compound significantly reduced cell viability in a dose-dependent manner. Flow cytometry analyses indicated that it triggered apoptosis in both K562S and K562R cell lines, with notable caspase 3/7 activation observed .
| Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| K562S | 15 | 50 |
| K562R | 20 | 45 |
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest its effectiveness against various bacterial strains.
- Mechanism of Action : The antimicrobial effects are hypothesized to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.
- Research Findings : In a study assessing the antimicrobial efficacy against common pathogens like Staphylococcus aureus and Escherichia coli, this compound showed promising results with minimum inhibitory concentrations (MICs) ranging from 10 to 30 µg/mL .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells:
- Sigma Receptors : The compound has been shown to bind to sigma receptors, which play a role in pain modulation and neuroprotection. This binding may contribute to its potential use in treating neuropathic pain .
- Enzyme Inhibition : The benzimidazole structure allows for interactions with various enzymes involved in cancer progression and microbial metabolism, leading to inhibition of their activity.
Q & A
Q. What are the key considerations for synthesizing N-[4-(1H-benzimidazol-2-yl)phenyl]-2,2-diphenylacetamide with high purity?
Methodological Answer: The synthesis typically involves three stages:
Benzimidazole Core Formation : Condense o-phenylenediamine with a carboxylic acid derivative (e.g., glycolic acid) under acidic conditions to form the benzimidazole ring .
Phenyl Group Attachment : React the benzimidazole intermediate with a halogenated phenyl compound (e.g., 4-bromophenylacetamide) via nucleophilic substitution, using catalysts like potassium carbonate in DMF .
Diphenylacetamide Integration : Introduce the diphenylacetyl group using 2,2-diphenylacetyl chloride in anhydrous dichloromethane, followed by recrystallization in methanol to enhance purity .
Critical Considerations :
- Monitor reaction progress with TLC (Rf values: 0.6–0.9) .
- Use reflux conditions (100°C, 4–6 hours) and inert atmospheres to prevent side reactions .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- FTIR Spectroscopy : Confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, benzimidazole N-H at ~3400 cm⁻¹) .
- ¹H NMR Spectroscopy : Identify protons on aromatic rings (δ 7.2–8.1 ppm), amide NH (δ 9.8–10.2 ppm), and methylene bridges (δ 4.2–4.5 ppm) .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., m/z 412 for the parent compound) .
- HPLC : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the anti-inflammatory activity of this compound?
Methodological Answer:
- In Vivo Rat Paw Edema Model :
- Induce inflammation using carrageenan (1% w/v) in Wistar rats (150–200 g).
- Administer the compound orally (10–50 mg/kg) and measure paw volume at 0, 1, 3, and 6 hours using plethysmometry .
- Compare results to indomethacin (standard control, 10 mg/kg).
- In Vitro COX-2 Inhibition Assay :
Q. What strategies are recommended for resolving contradictions in reported biological activities across studies?
Methodological Answer:
- Systematic Meta-Analysis : Compare datasets using standardized metrics (e.g., IC₅₀, % inhibition) and normalize for variables like dosage and model systems .
- Structural Re-Evaluation : Verify compound purity and stereochemistry via X-ray crystallography or 2D NMR if conflicting SAR trends arise .
- Replicate Key Experiments : For example, re-test anti-convulsant activity in both MES (maximal electroshock) and PTZ (pentylenetetrazole) models to confirm efficacy .
Case Study : Derivatives with 3-nitrophenyl groups (BK) showed inconsistent anti-inflammatory results; re-analysis revealed solvent polarity effects on bioavailability .
Q. How does the substitution pattern on the benzimidazole ring influence pharmacological activity?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs) : Nitro (-NO₂) or methanesulfonyl (-SO₂CH₃) groups enhance COX-2 inhibition (e.g., BK: IC₅₀ = 12 μM vs. unsubstituted BI: IC₅₀ = 28 μM) .
- Electron-Donating Groups (EDGs) : Methoxy (-OCH₃) or methyl (-CH₃) substitutions improve analgesic effects by increasing blood-brain barrier permeability .
- Comparative SAR Table :
| Substituent | Target Activity | Potency vs. Parent Compound |
|---|---|---|
| 3-Nitrophenyl (BK) | Anti-inflammatory | 2.3-fold increase |
| 4-Methoxyphenyl (B1) | Analgesic | 1.8-fold increase |
| Thiophene (C19) | Antimicrobial | Moderate (MIC = 8 μg/mL) |
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported enzyme inhibition profiles?
Methodological Answer:
- Assay Standardization : Use identical enzyme sources (e.g., human recombinant vs. rat liver microsomes) and substrate concentrations .
- Kinetic Analysis : Calculate Kᵢ values via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
- Cross-Validation : Compare results with structurally similar compounds (e.g., benzothiazole analogs) to identify scaffold-specific trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
